3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide
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Overview
Description
3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenylethyl group and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide typically involves the nucleophilic substitution reaction of a brominated precursor with a piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process may include steps such as bromination, nucleophilic substitution, and purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamide derivatives .
Scientific Research Applications
3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied as an acetylcholinesterase inhibitor for Alzheimer’s disease.
Uniqueness
3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide stands out due to its unique combination of a piperazine ring with a phenylethyl group and a benzamide moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
CAS No. |
918482-04-9 |
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Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-[[4-(2-phenylethyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C20H25N3O/c21-20(24)19-8-4-7-18(15-19)16-23-13-11-22(12-14-23)10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H2,21,24) |
InChI Key |
GBMPBRFRRCEDPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)N |
Origin of Product |
United States |
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